Tartrazine - 1934-21-0

Tartrazine

Catalog Number: EVT-283473
CAS Number: 1934-21-0
Molecular Formula: C16H12N4NaO9S2+
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tartrazine, also known as FD&C Yellow 5 or Food Yellow 4, is a synthetic lemon yellow azo dye [, , , , ]. It is commonly used as a food coloring agent in a wide variety of food products, including confectioneries, beverages, baked goods, and dairy products [, , , , , , , ]. Tartrazine is also used in pharmaceuticals, cosmetics, and other industrial applications [, , , , ].

Sulphanilamide

Relevance: Sulphanilamide is a key metabolite of tartrazine produced through microbial degradation in the human body. [] This metabolite exhibits greater toxicity compared to the parent compound. []

Sodium 2-aminobenzenesulfonate

Relevance: This compound is identified as a degradation product of tartrazine by the bacteria Pseudomonas aeruginosa, which is part of the human intestinal microflora. [] The degradation of tartrazine into this compound highlights the potential for increased toxicity due to microbial metabolism within the human body.

1-sulfophenyl-3-carboxy-5-hydroxypyrazole (SCHP)

Relevance: Similar to tartrazine, SCHP has been shown to inhibit collagen-induced platelet aggregation in susceptible individuals, suggesting shared mechanistic pathways in their pseudo-allergic reactions. []

Less Sulfonated Tartrazine Derivatives

Relevance: These less sulfonated tartrazine derivatives were identified in cucumbers pickled with soy sauce colored by tartrazine. [] This finding suggests potential for the formation and presence of these derivatives in food products containing tartrazine.

Synthesis Analysis

The synthesis of tartrazine involves several key steps:

  1. Condensation Reaction: The first step involves the condensation of phenylhydrazine-p-sulfonic acid with sodium ethyl oxalacetate or dioxosuccinic acid. This reaction forms an intermediate compound, which is crucial for the subsequent steps .
  2. Coupling Reaction: The product from the first step is then coupled with diazotized sulfanilic acid. This coupling reaction is essential for forming the final dye structure .
  3. Hydrolysis: After coupling, the resulting ester undergoes hydrolysis using sodium hydroxide to yield tartrazine .
  4. Alternative Synthesis Method: Another method involves condensing two moles of phenylhydrazine-p-sulfonic acid with one mole of dihydroxytartaric acid .

These synthesis methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Tartrazine has a complex molecular structure characterized by a pyrazolone ring system. Its structure can be represented as follows:

  • Molecular Formula: C16H9N3Na3O9S2
  • Functional Groups: The molecule contains sulfonate groups (-SO3Na), which enhance its solubility in water. The azo group (-N=N-) connects two aromatic rings, contributing to its color properties.

Structural Data

  • Crystal Structure: Tartrazine exhibits a monoclinic crystalline structure, which has been confirmed through X-ray diffraction studies .
  • Spectroscopic Properties: The compound absorbs light in the visible spectrum at approximately 436 nm, indicating its strong color properties .
Chemical Reactions Analysis

Tartrazine participates in various chemical reactions:

  1. Degradation Reactions: Under certain conditions, tartrazine can undergo degradation reactions, particularly when exposed to light or heat. These reactions can lead to the formation of smaller molecules and loss of color intensity.
  2. Oxidative Reactions: Tartrazine can be oxidized using various catalysts, such as metal nanoparticles, which have been studied for their efficiency in degrading azo dyes in wastewater treatment processes .
  3. Complexation Reactions: Tartrazine can form complexes with metal ions, which may affect its stability and color properties in food products.
Mechanism of Action

The mechanism of action of tartrazine primarily relates to its role as a food coloring agent:

  • Color Development: The azo bond in tartrazine allows it to absorb specific wavelengths of light, resulting in its characteristic yellow color. This property makes it effective for enhancing the visual appeal of food products.
  • Biological Interactions: Tartrazine interacts with biological systems upon ingestion. Studies have indicated that it may influence metabolic pathways and elicit allergic responses in sensitive individuals .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Sensitivity: The solubility and stability of tartrazine can be affected by pH levels; it is more stable under acidic conditions.
  • Reactivity: Tartrazine can react with reducing agents, leading to decolorization or formation of new compounds.
Applications

Tartrazine has a wide range of applications:

  1. Food Industry: It is extensively used as a coloring agent in beverages, candies, desserts, and processed foods to enhance visual appeal.
  2. Pharmaceuticals: Tartrazine is utilized in tablets and syrups for coloring purposes.
  3. Cosmetics: The dye is also found in various cosmetic products for aesthetic enhancement.
  4. Research Applications: In scientific research, tartrazine serves as a model compound for studying degradation processes and developing analytical methods for dye detection in environmental samples .

Properties

CAS Number

1934-21-0

Product Name

Tartrazine

IUPAC Name

sodium;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid

Molecular Formula

C16H12N4NaO9S2+

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C16H12N4O9S2.Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+1

InChI Key

KVMUSGMZFRRCAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)
In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C
In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL
Soluble in concentrated sulfuric acid

Synonyms

Barium, Tartrazine
FD and C Yellow No. 5
Tartrazine
Tartrazine Barium
Tartrazine Barium (2:3)

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na+]

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